molecular formula C14H18INO4 B1521668 Boc-3-iodo-D-Phenylalanine CAS No. 478183-66-3

Boc-3-iodo-D-Phenylalanine

Cat. No.: B1521668
CAS No.: 478183-66-3
M. Wt: 391.2 g/mol
InChI Key: MPTBEGFNTNOLNZ-LLVKDONJSA-N
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Description

Boc-3-iodo-D-Phenylalanine is a chemical compound with the molecular formula C14H18INO4 . It has a molecular weight of 391.21 g/mol . The compound is typically stored at temperatures between 0-8°C . It appears as a white powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 . The canonical SMILES representation is CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)I)C(=O)O .


Physical and Chemical Properties Analysis

This compound is a solid compound with a melting point of 113-121°C . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Photoactivatable Analogue for Biological Studies

Boc-3-iodo-D-phenylalanine has been utilized in the creation of a photoactivatable analogue of phenylalanine, specifically for biological research. This analogue, L-4'-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenylalanine, was used to study the mischarging of Escherichia coli tRNAPhe. The research involved intricate chemical reactions and demonstrated the formation of a biologically active misaminoacylated tRNAPhe, highlighting its potential in understanding protein synthesis and function (Baldini et al., 1988).

Native Chemical Ligation

The compound has been employed in native chemical ligation processes. Specifically, erythro-N-Boc-β-mercapto-l-phenylalanine was synthesized to enable native chemical ligation at phenylalanine. This method was utilized in the synthesis of specific peptides, demonstrating the versatility of this compound in peptide synthesis and modification (Crich & Banerjee, 2007).

Radiolabeled Phenylalanine Derivative for Peptide Synthesis

Research has been conducted to prepare phenylalanine derivatives that could be radioiodinated for direct use in peptide synthesis. N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester was synthesized from N-Boc-p-iodo-L-phenylalanine, showcasing the compound's significance in developing radiolabeled peptides for various scientific applications (Wilbur et al., 1993).

Synthesis of Conformationally-Constrained Phosphotyrosyl Mimetics

This compound was used in synthesizing N-Boc (S)-4-(diethylphosphono)-(α-methyl)phenylalanine and other analogues as conformationally-constrained phosphotyrosyl mimetics. These mimetics are significant in studying cellular signal transduction processes, demonstrating the compound's relevance in cellular biology and biochemistry research (Oishi et al., 2004).

Amino Acid Derivative in Radiation Medicine

4-borono-L-phenylalanine, an amino acid derivative of this compound, has been used in boron neutron capture therapy (BNCT), a radiation medicine technique. It was investigated for its interaction with DNA, providing insights into its potential use in radiation-based therapies for cancer treatment (Perry et al., 2020).

Safety and Hazards

While specific safety data for Boc-3-iodo-D-Phenylalanine is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

Future Directions

Boc-3-iodo-D-Phenylalanine is available for research use . Its future applications will likely depend on the results of ongoing research in the field of peptide synthesis and proteomics.

Properties

IUPAC Name

(2R)-3-(3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTBEGFNTNOLNZ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673987
Record name N-(tert-Butoxycarbonyl)-3-iodo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478183-66-3
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3-iodo-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478183-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-Butoxycarbonyl)-3-iodo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-t-Butyloxycarbonyl-D-3-iodophenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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